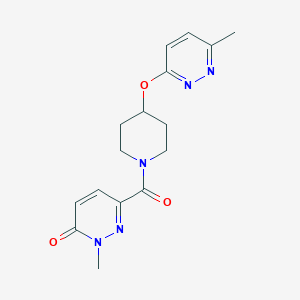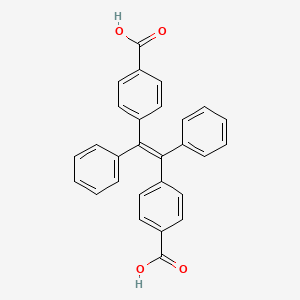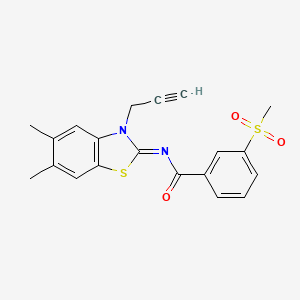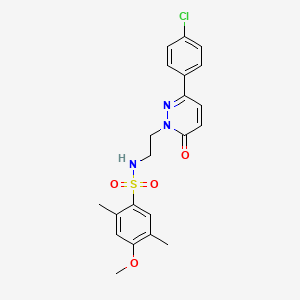
5-Chloro-2-methoxypyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-methoxypyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. The compound features a pyridine ring substituted with a chloro group, a methoxy group, and a sulfonamide group, which contribute to its chemical properties and biological activities.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves multiple steps, starting from simple precursors. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives was achieved in six steps starting from 4-chlorobenzoic acid, through esterification, hydrazination, salt formation, cyclization, and finally, nucleophilic attack of amines to yield the sulfonamides . Similarly, N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide compounds were synthesized by reacting benzene sulfonyl chloride with 2-amino-4-chloroanisole, followed by the addition of different electrophiles .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is confirmed using various spectroscopic techniques. For example, the structures of the thiadiazole sulfonamide derivatives were confirmed by NMR, IR, and elemental analysis . The same applies to the N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide compounds, where spectroscopic techniques like 1H NMR and EI-MS were used for structure elucidation .
Chemical Reactions Analysis
Sulfonamides can undergo various chemical reactions, including chlorination and oxidation. A study on the reaction of sulfonamides with free chlorine showed that these compounds can degrade significantly, with the main reaction occurring within the first minute . This indicates that sulfonamides can be reactive under certain conditions, leading to the formation of chlorination by-products.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides are influenced by their molecular structure. The presence of different substituents can alter these properties significantly. For instance, the antibacterial activity of a series of new N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides and their N-benzyl/ethyl substituted derivatives was evaluated, and it was found that the structural changes in the substituents significantly altered the inhibitory properties . Additionally, the antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds was investigated, revealing that some compounds showed significant activity against various bacterial strains .
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
5-Chloro-2-methoxypyridine-3-sulfonamide and its derivatives have been synthesized and tested for their antibacterial properties. Studies have shown that these compounds exhibit moderate to good activity against various bacterial strains. For instance, Aziz‐ur‐Rehman et al. (2013) found that certain derivatives were active against both Gram-positive and Gram-negative bacteria, suggesting potential applications in combating bacterial infections (Aziz‐ur‐Rehman et al., 2013).
Antitumor and Anticancer Applications
Research indicates that sulfonamide derivatives, including those related to this compound, have shown promise in antitumor and anticancer applications. T. Owa et al. (2002) explored the use of such compounds in cell-based antitumor screens, identifying them as potent cell cycle inhibitors with the potential for clinical trials in cancer treatment (T. Owa et al., 2002).
Antioxidant and Enzyme Inhibitory Activities
Compounds derived from this compound have also been studied for their antioxidant properties and enzyme inhibitory activities. For example, A. Fatima et al. (2013) synthesized a series of derivatives and found them to exhibit significant activity against acetylcholinesterase enzyme, indicating potential for developing treatments for conditions like Alzheimer's disease (A. Fatima et al., 2013).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Wirkmechanismus
Target of Action
Sulfonamides, a class of compounds to which 5-chloro-2-methoxypyridine-3-sulfonamide belongs, are known to inhibit bacterial enzymes involved in the folic acid metabolism cycle .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .
Biochemical Pathways
It can be inferred from the mode of action that the compound likely affects the folic acid metabolism pathway .
Result of Action
Based on the known action of sulfonamides, it can be inferred that the compound likely inhibits bacterial growth by disrupting folic acid synthesis .
Action Environment
It’s worth noting that the compound is a powder at room temperature , which suggests that its stability could be affected by environmental conditions such as temperature and humidity.
Eigenschaften
IUPAC Name |
5-chloro-2-methoxypyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3S/c1-12-6-5(13(8,10)11)2-4(7)3-9-6/h2-3H,1H3,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKBFSFVEVFFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-furamide](/img/structure/B2546395.png)
![5-Fluoro-N-[(1R,2R)-2-fluorocyclopentyl]pyrimidin-4-amine](/img/structure/B2546396.png)
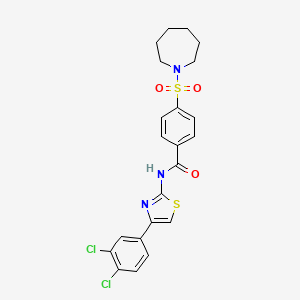
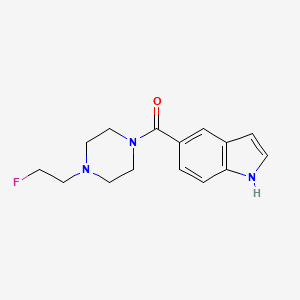
![N-(3-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2546402.png)
![2-[[2-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2546405.png)
